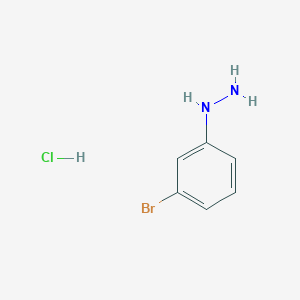
3-Bromophenylhydrazine hydrochloride
Übersicht
Beschreibung
3-Bromophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a derivative of phenylhydrazine, where a bromine atom is substituted at the third position of the phenyl ring. This compound is typically found as an off-white to light brown powder and is known for its use in various chemical syntheses and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromophenylhydrazine hydrochloride generally involves the following steps:
Diazotization: The starting material, 3-bromoaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Reduction: The diazonium salt is then reduced using zinc powder and concentrated hydrochloric acid to yield 3-bromophenylhydrazine.
Salification: The resulting 3-bromophenylhydrazine is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar steps but are optimized for higher yields and purity. The use of acetone in the salification step helps improve the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and hydrochloric acid are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Wissenschaftliche Forschungsanwendungen
3-Bromophenylhydrazine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromophenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the study of enzyme mechanisms and the development of enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromophenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 3-Chlorophenylhydrazine hydrochloride
Uniqueness
3-Bromophenylhydrazine hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
27246-81-7 |
|---|---|
Molekularformel |
C6H8BrClN2 |
Molekulargewicht |
223.50 g/mol |
IUPAC-Name |
(3-bromophenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H |
InChI-Schlüssel |
RPYIPFXHIKXRKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NN.Cl |
Kanonische SMILES |
[H+].C1=CC(=CC(=C1)Br)NN.[Cl-] |
Key on ui other cas no. |
27246-81-7 |
Piktogramme |
Corrosive; Irritant |
Synonyme |
1-(3-Bromophenyl)hydrazine Hydrochloride; m-Bromphenylhydrazine Hydrochloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
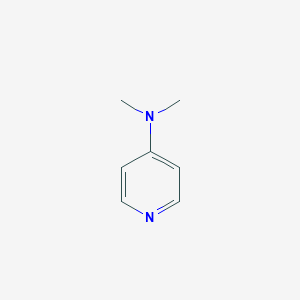
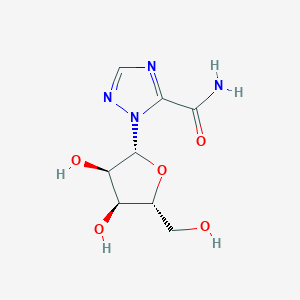

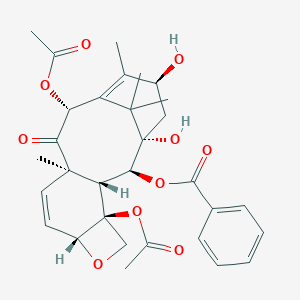




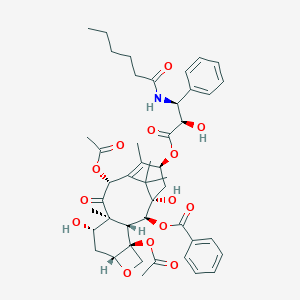




![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B28952.png)
